molecular formula C26H36IN2O7P B1668531 GABAB receptor antagonist 2

GABAB receptor antagonist 2

Cat. No.: B1668531
M. Wt: 646.5 g/mol
InChI Key: RLYLJDJFHZHCTR-GCJKJVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 64213 is a synthetic organic compound known for its role as a potent agonist of the gamma-aminobutyric acid type B (GABA_B) receptor . This compound has been extensively studied for its pharmacological properties and potential therapeutic applications, particularly in the field of neuroscience.

Preparation Methods

The synthesis of CGP 64213 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for CGP 64213 are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

CGP 64213 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CGP 64213 has a wide range of scientific research applications, including:

Mechanism of Action

CGP 64213 exerts its effects by binding to and activating GABA_B receptors, which are G-protein-coupled receptors. Upon activation, these receptors inhibit adenylyl cyclase activity, increase potassium conductance, and decrease calcium conductance. This leads to a reduction in neuronal excitability and neurotransmitter release . The molecular targets and pathways involved in this mechanism include the modulation of ion channels and intracellular signaling cascades.

Comparison with Similar Compounds

CGP 64213 is unique among GABA_B receptor agonists due to its high potency and selectivity. Similar compounds include:

Compared to these compounds, CGP 64213 has distinct pharmacological properties that make it a valuable tool for scientific research and drug development.

Biological Activity

GABAB receptor antagonist 2-hydroxysaclofen (2-OH-saclofen) is a selective antagonist known for its significant role in modulating GABAergic neurotransmission. This article explores its biological activity, mechanisms of action, and implications in various neurological contexts, supported by diverse research findings and data.

Overview of GABAB Receptors

GABAB receptors are G protein-coupled receptors that mediate inhibitory neurotransmission in the central nervous system (CNS). They are formed by the heterodimerization of GABAB1 and GABAB2 subunits, which interact with various intracellular signaling pathways, predominantly through Gαi/o proteins. Upon activation, these receptors inhibit adenylate cyclase, leading to decreased cyclic AMP levels, and modulate ion channels, thus affecting neuronal excitability and neurotransmitter release .

2-Hydroxysaclofen functions as a competitive antagonist at GABAB receptors. By binding to these receptors, it inhibits their activation by endogenous agonists such as GABA. This blockade leads to increased neurotransmitter release and enhanced synaptic transmission due to reduced inhibitory control .

Key Mechanisms:

  • Inhibition of Neurotransmitter Release : 2-OH-saclofen prevents the opening of K+^+ channels and the inhibition of Ca2+^{2+} channels, which are critical for neurotransmitter release.
  • Modulation of Neuronal Excitability : The antagonist's action results in altered neuronal firing patterns, potentially affecting mood and cognition .

Behavioral Studies

Research has demonstrated that 2-OH-saclofen can influence behavior in animal models. For instance, studies on mice lacking the GABAB1 receptor subunit showed that administration of 2-OH-saclofen resulted in decreased immobility in the forced swim test (FST), suggesting an antidepressant-like effect .

Neurogenesis

In a study involving adult mice subjected to cerebral ischemia, treatment with a related GABAB antagonist (CGP52432) promoted hippocampal neurogenesis and improved spatial learning and memory. While not directly tested with 2-OH-saclofen, these findings highlight the potential for GABAB antagonism to enhance cognitive functions through neurogenesis .

Data Table: Comparative Effects of GABAB Antagonists

Study Antagonist Model Key Findings
2-HydroxysaclofenMiceDecreased immobility in FST; potential antidepressant effects
CGP52432Ischemic miceEnhanced neurogenesis; improved spatial memory
CGP55845Rat modelReversed behavioral changes related to psychosis

Implications in Neurological Disorders

The modulation of GABAergic signaling via antagonists like 2-hydroxysaclofen has profound implications for treating various neurological disorders:

  • Anxiety and Depression : The ability of GABAB antagonists to enhance neurotransmitter release suggests potential therapeutic avenues for mood disorders.
  • Cognitive Impairments : Enhancing neurogenesis may offer strategies for improving cognitive deficits associated with aging or brain injuries.
  • Psychotic Disorders : Alterations in GABA signaling have been implicated in schizophrenia; thus, antagonists may provide insights into novel treatment strategies .

Properties

Molecular Formula

C26H36IN2O7P

Molecular Weight

646.5 g/mol

IUPAC Name

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C26H36IN2O7P/c1-18(20-6-5-7-21(15-20)26(33)34)29-16-22(30)17-37(35,36)13-4-2-3-12-28-25(32)11-9-19-8-10-24(31)23(27)14-19/h5-8,10,14-15,18,22,29-31H,2-4,9,11-13,16-17H2,1H3,(H,28,32)(H,33,34)(H,35,36)/t18-,22+/m1/s1

InChI Key

RLYLJDJFHZHCTR-GCJKJVERSA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 64213
CGP-64213
CGP64213

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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